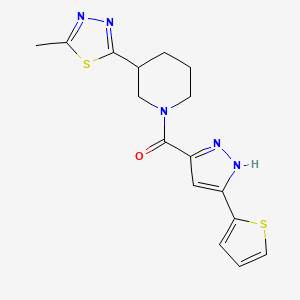

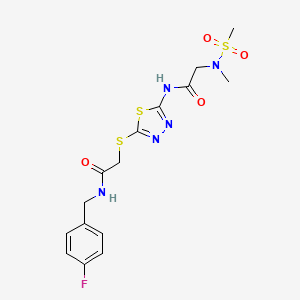

![molecular formula C24H22Cl2F3N5O3S B2425922 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide CAS No. 2062072-53-9](/img/structure/B2425922.png)

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C24H22Cl2F3N5O3S and its molecular weight is 588.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Kinase Inhibition

- Russell et al. (2015) demonstrated the use of a similar compound in the synthesis of a broad spectrum protein kinase inhibitor using a hybrid flow and microwave approach. This methodology improved yields and atom economy, highlighting the compound's potential in developing kinase inhibitors Russell et al., 2015.

Metabolism in Leukemia Treatment

- Gong et al. (2010) studied the metabolism of Flumatinib, a compound structurally similar to the one , in chronic myelogenous leukemia patients. This research helped in understanding the metabolic pathways of this tyrosine kinase inhibitor in humans Gong et al., 2010.

Glycine Transporter Inhibition

- Yamamoto et al. (2016) identified a structurally related compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This discovery aids in understanding the modulation of glycine levels in the central nervous system Yamamoto et al., 2016.

Serotonin Receptor Ligands

- Zhuang et al. (1998) explored isoindol-1-one analogues of a similar compound as potential ligands for 5-HT1A receptors. This research contributes to the development of radioiodinated antagonists for imaging of serotonin receptors Zhuang et al., 1998.

Anti-Diabetic Drug Development

- Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, similar to the compound , for their potential as anti-diabetic medications. These compounds showed promising Dipeptidyl peptidase-4 inhibition and insulinotropic activities Bindu et al., 2019.

Antagonists in HIV-1 Infection Prevention

- De-ju (2015) focused on synthesizing novel compounds including methylbenzenesulfonamide, structurally related to the compound , as potential antagonists in the prevention of human HIV-1 infection De-ju, 2015.

Mechanism of Action

Target of Action

The compound’s primary target is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathways associated with the function of PPTases in bacterial metabolism . By inhibiting the Sfp-PPTase, it disrupts the post-translational modification process, which is crucial for the survival and virulence of bacteria .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, contribute to its potential utility as a small-molecule inhibitor . .

Result of Action

The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors such as the presence of an Sfp-PPTase in the bacterial genome can influence the compound’s action, efficacy, and stability . For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide are largely determined by its unique chemical structure . The presence of a trifluoromethyl group and a pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed in this class of compounds . It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been fully elucidated .

Cellular Effects

It has been suggested that the compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .

Properties

IUPAC Name |

2-[(2-chlorophenyl)sulfonylamino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2F3N5O3S/c1-30-23(35)17-13-16(6-7-20(17)32-38(36,37)21-5-3-2-4-18(21)25)33-8-10-34(11-9-33)22-19(26)12-15(14-31-22)24(27,28)29/h2-7,12-14,32H,8-11H2,1H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMUBLCVKXFEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

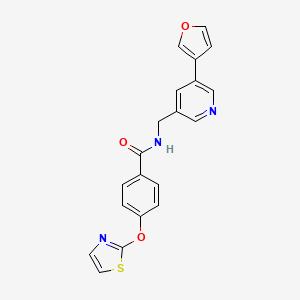

![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)

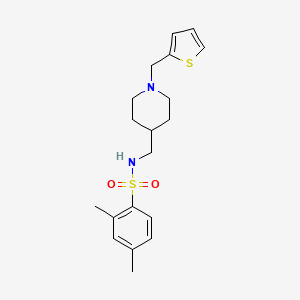

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)

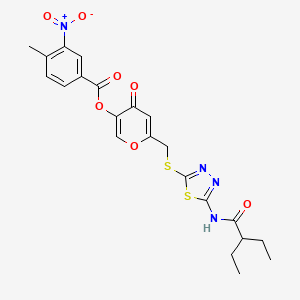

![N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2425844.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)

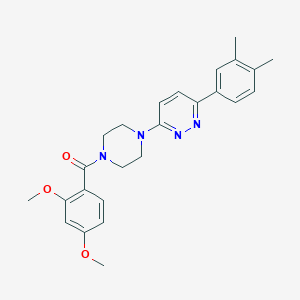

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)

![2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2425850.png)

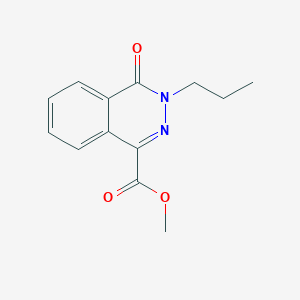

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)